

4-Bromo-2-fluoro-6-methoxybenzaldehyde

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2-fluoro-6-methoxybenzaldehyde
Cat. No.:	B1443001

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-2-fluoro-6-methoxybenzaldehyde**

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2-fluoro-6-methoxybenzaldehyde**, a halogenated and methoxylated aromatic aldehyde of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic profile, synthetic pathways, and strategic applications of this versatile chemical intermediate. With a focus on the causality behind its utility, this guide serves as a critical resource for leveraging this compound in the synthesis of complex molecular architectures and novel therapeutic agents.

Core Physicochemical Properties and Identifiers

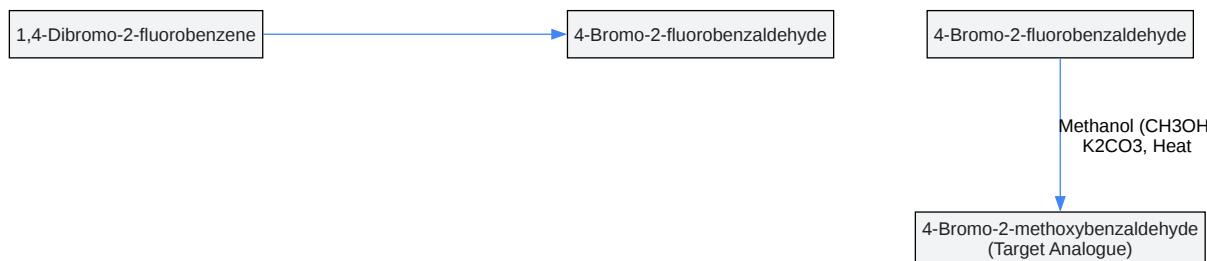
4-Bromo-2-fluoro-6-methoxybenzaldehyde is a polysubstituted benzene derivative. The unique arrangement of its functional groups—an aldehyde, a bromine atom, a fluorine atom, and a methoxy group—imparts a distinct reactivity profile that is highly valuable in organic synthesis. The electron-withdrawing nature of the halogens and the aldehyde group, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic environment that can be exploited for selective chemical transformations.

The fundamental properties of this compound are summarized below.

Property	Value	Reference(s)
Molecular Weight	233.036 g/mol	[1] [2]
Molecular Formula	C ₈ H ₆ BrFO ₂	[1] [3]
CAS Number	856767-09-4	[1] [2]
Appearance	Solid	[1]
Monoisotopic Mass	231.95352 Da	[3]
InChI Key	RJWZBFAJSYHLOU- UHFFFAOYSA-N	[1] [3]
SMILES	COC1=C(C(=CC(=C1)Br)F)C=O	[3]

Spectroscopic Profile for Structural Verification

Accurate structural elucidation and purity assessment are paramount in research and development. The following section outlines the expected spectroscopic characteristics for **4-Bromo-2-fluoro-6-methoxybenzaldehyde**, providing a self-validating system for compound identification.


- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy group protons. The aldehyde proton should appear as a singlet far downfield ($\delta \approx 9.8\text{-}10.5$ ppm). The methoxy group will be a sharp singlet upfield ($\delta \approx 3.8\text{-}4.1$ ppm). The two aromatic protons will appear as doublets, with their coupling constants and chemical shifts influenced by the surrounding substituents.
- **¹³C NMR Spectroscopy:** The carbon NMR will display eight distinct signals corresponding to each carbon atom in the molecule. The aldehyde carbonyl carbon will be the most downfield signal ($\delta \approx 185\text{-}195$ ppm). The aromatic carbons will appear in the $\delta \approx 110\text{-}165$ ppm region, with the carbons directly attached to electronegative atoms (O, F, Br) showing characteristic shifts. The methoxy carbon will be a distinct signal around $\delta \approx 55\text{-}60$ ppm.

- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band around $1680\text{-}1710\text{ cm}^{-1}$ is characteristic of the C=O stretch of the aromatic aldehyde. Other key peaks include C-O stretching for the methoxy ether (around 1250 cm^{-1}) and C-F/C-Br stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M^+ and $M+2$) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Synthetic Pathways and Mechanistic Rationale

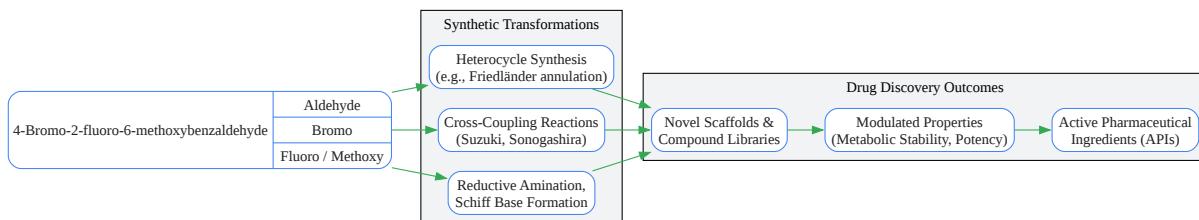
While multiple synthetic routes can be envisioned, a common strategy for preparing polysubstituted benzaldehydes involves the formylation of a pre-functionalized aromatic ring. The synthesis of related compounds often starts from commercially available building blocks. For instance, a plausible route could be conceptualized starting from a substituted fluorobenzene derivative.

A general and efficient method for synthesizing related compounds like 4-bromo-2-methoxybenzaldehyde has been reported, which involves a two-step process from 1,4-dibromo-2-fluorobenzene.^{[4][5]} This approach highlights a key transformation: a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is a good leaving group, activated by the electron-withdrawing groups on the ring, making it susceptible to displacement by a nucleophile like methoxide.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a key benzaldehyde analogue.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxybenzaldehyde (Illustrative Analogue)


This protocol is adapted from a patented method and serves as an expert-validated template for similar transformations.^{[4][5]} The causality for using potassium carbonate instead of a stronger base like sodium methoxide is to minimize the potential for a disproportionation (Cannizzaro) reaction of the aldehyde product.^[4]

- Reaction Setup: To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes), add potassium carbonate (K_2CO_3 , 2.0 eq).
- Heating: Heat the reaction mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
- Work-up: Once the starting material is consumed, cool the mixture to room temperature. Remove the methanol under reduced pressure.
- Extraction: Add water and a water-immiscible organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be further purified by crystallization from a suitable solvent system (e.g., heptane) to yield pure 4-bromo-2-methoxybenzaldehyde.^[4]

Applications in Research and Drug Development

Halogenated benzaldehydes are cornerstone building blocks in medicinal chemistry. The specific functionalities of **4-Bromo-2-fluoro-6-methoxybenzaldehyde** make it a highly valuable precursor for synthesizing complex scaffolds.

- **Versatile Chemical Handle:** The aldehyde group is a versatile functional group that can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse side chains and heterocyclic systems.[6]
- **Scaffold for Heterocycles:** Many active pharmaceutical ingredients (APIs) are based on heterocyclic cores.[7] This compound serves as an ideal starting point for constructing quinolines, benzodiazepines, and other pharmacologically relevant ring systems.
- **Participation in Coupling Reactions:** The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic introduction of aryl, alkyl, or alkyne groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
- **Modulation of Physicochemical Properties:** The fluorine and methoxy groups are critical for modulating the properties of a final drug candidate. Fluorine can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.[7][8] The strategic placement of these groups makes this intermediate particularly attractive for drug design.

[Click to download full resolution via product page](#)

Caption: Relationship between structural features and drug discovery applications.

Safety and Handling

As with any laboratory chemical, **4-Bromo-2-fluoro-6-methoxybenzaldehyde** should be handled with appropriate care. Based on data for structurally similar compounds, it should be treated as potentially harmful and irritant.[\[9\]](#)[\[10\]](#)

- Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and accurate safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 4-BROMO-2-FLUORO-6-METHOXYBENZALDEHYDE | CymitQuimica [cymitquimica.com]
2. CAS 856767-09-4 | 2615-B-0P | MDL MFCD22543644 | 4-Bromo-2-fluoro-6-methoxybenzaldehyde | SynQuest Laboratories [synquestlabs.com]
3. PubChemLite - 4-bromo-2-fluoro-6-methoxybenzaldehyde (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]
4. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-溴-2-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-溴-2,6-二氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Bromo-2-fluoro-6-methoxybenzaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1443001#4-bromo-2-fluoro-6-methoxybenzaldehyde-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com